molecular formula C16H14FN3 B3042426 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 618098-18-3

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B3042426
CAS No.: 618098-18-3
M. Wt: 267.3 g/mol
InChI Key: XHIQYDULEJYSNL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorophenyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 4-fluorophenylhydrazine with 2-methylacetophenone under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 60-80°C to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine in acetic acid for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-Methylphenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Comparison: 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIQYDULEJYSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-18-3
Record name 1-(4-FLUOROPHENYL)-3-(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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